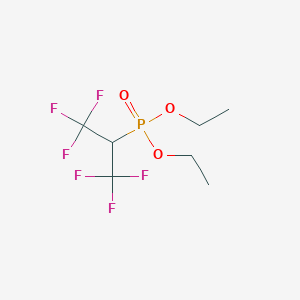
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of both diethyl phosphonate and hexafluoropropyl groups, making it a unique compound with distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with hexafluoropropylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diethyl phosphite+Hexafluoropropylene oxide→Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated groups under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate.
Hexafluoropropylene oxide: Another precursor used in the synthesis.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphite: A related compound with similar fluorinated groups.
Uniqueness
This compound is unique due to the presence of both diethyl phosphonate and hexafluoropropyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
80982-76-9 |
|---|---|
Molekularformel |
C7H11F6O3P |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C7H11F6O3P/c1-3-15-17(14,16-4-2)5(6(8,9)10)7(11,12)13/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BCUYENLMBTVOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(F)(F)F)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


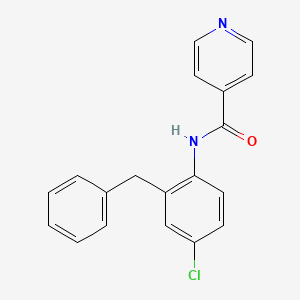

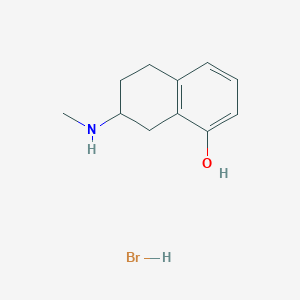
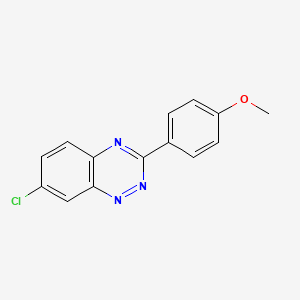
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
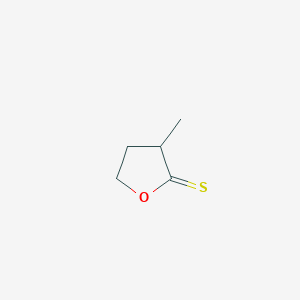
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
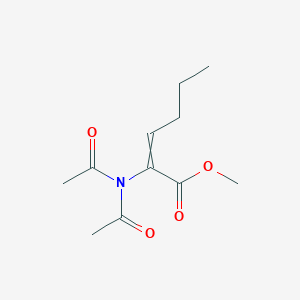
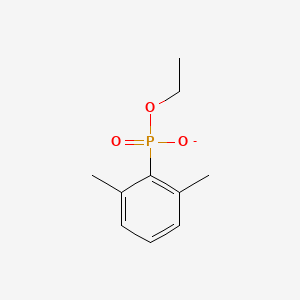

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
